(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Overview
Description
®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral carbon, which is further bonded to a 4-fluorophenyl group and an ethyl group. The compound is optically active and exists in the ®-(-) enantiomeric form. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ®-(-)-1-(4-Fluorophenyl)Ethanol with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
(R)-(-)-1-(4-Fluorophenyl)Ethanol+CSCl2+Et3N→(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate+Et3N⋅HCl
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate may involve the use of continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems allows for precise temperature and pressure control, minimizing the risk of side reactions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Thioureas
Oxidation: Sulfonyl derivatives
Reduction: Amines
Scientific Research Applications
®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research where isothiocyanates are known for their anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This covalent modification can alter the function of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
Uniqueness
®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties to the compound. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
1-fluoro-4-[(1R)-1-isothiocyanatoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMBAXGHCKMDES-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426816 | |
Record name | (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-82-7 | |
Record name | (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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